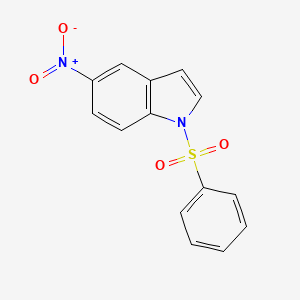

1H-Indole, 5-nitro-1-(phenylsulfonyl)-

Description

Contextualization within Modern Indole (B1671886) Chemistry Research

Modern indole chemistry is characterized by the development of efficient and selective methods for the functionalization of the indole nucleus. researchgate.net Research focuses on late-stage diversification of complex molecules and the creation of novel compounds with potential therapeutic applications. researchgate.netorganic-chemistry.org Key trends include the use of transition-metal catalysis for C-H activation and cross-coupling reactions, allowing for the introduction of various substituents at specific positions of the indole ring. organic-chemistry.org The application of protecting groups is a fundamental strategy in this context, allowing chemists to selectively modify one part of the molecule while preventing unwanted reactions elsewhere. The phenylsulfonyl group on the indole nitrogen of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- exemplifies this principle, serving as a robust protecting group that influences the reactivity of the indole ring and can be removed at a later synthetic stage.

Significance of Functionalized Indole Scaffolds in Synthetic Organic Chemistry

Functionalized indole scaffolds are fundamental to the discovery of new drugs and materials. wikipedia.org The indole core is a privileged structure in medicinal chemistry, meaning it is a recurring motif in known biologically active compounds. researchgate.netorganic-chemistry.org By attaching different functional groups to the indole ring, chemists can modulate the molecule's properties, such as its ability to bind to specific biological targets. researchgate.net The presence of both a nitro group at the 5-position and a phenylsulfonyl group at the 1-position makes 1H-Indole, 5-nitro-1-(phenylsulfonyl)- a bifunctional intermediate. The electron-withdrawing nature of these groups significantly alters the electron density of the indole ring, influencing its reactivity in subsequent chemical transformations.

Overview of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- as a Research Target and Intermediate

1H-Indole, 5-nitro-1-(phenylsulfonyl)- is primarily utilized as an intermediate in multi-step synthetic sequences. Its value lies in the strategic placement of its functional groups, which can be selectively transformed to introduce further complexity.

The synthesis of this compound is typically achieved through the reaction of 5-nitroindole (B16589) with benzenesulfonyl chloride in the presence of a base. researchgate.net This straightforward procedure provides access to a stable, crystalline solid that can be purified and used in subsequent steps.

| Property | Value |

|---|---|

| Chemical Formula | C14H10N2O4S |

| Molecular Weight | 318.31 g/mol |

A primary and crucial transformation of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is the reduction of the nitro group at the 5-position to an amino group. This is commonly accomplished through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. youtube.com This reaction yields 5-amino-1-(phenylsulfonyl)-1H-indole, a key building block for a wide range of more complex heterocyclic structures. The resulting amino group can then be further functionalized, for example, through diazotization, acylation, or participation in coupling reactions to build larger molecular frameworks. The phenylsulfonyl group, having served its purpose of protecting the indole nitrogen and modulating reactivity, can then be removed if desired to yield the free indole.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRECKBCSYNVPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478946 | |

| Record name | 1H-Indole, 5-nitro-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124400-51-7 | |

| Record name | 1H-Indole, 5-nitro-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole, 5 Nitro 1 Phenylsulfonyl and Its Derivatives

Direct Synthesis Approaches to the Core Structure

Direct synthesis approaches focus on the sequential or direct functionalization of an indole (B1671886) or a partially functionalized indole scaffold. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Nitration Strategies for the C5 Position on Phenylsulfonylindoles

The regioselective nitration of the indole nucleus can be challenging due to the electron-rich nature of the heterocyclic ring, which often leads to reactions at the C3 position. However, protection of the indole nitrogen with an electron-withdrawing group, such as a phenylsulfonyl group, deactivates the pyrrole (B145914) ring towards electrophilic attack and can direct nitration to the benzene (B151609) portion of the molecule.

Recent studies have shown that the direct nitration of N-protected indolines at the C5 position can be achieved with high regioselectivity using ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) as the nitrating agent under mild conditions. researchgate.netfigshare.com While this method is demonstrated on the indoline (B122111) (dihydropyrroloindole) core, the resulting 5-nitroindoline (B147364) can be subsequently aromatized to the corresponding 5-nitroindole (B16589) derivative. This two-step sequence provides a viable pathway to C5-nitro-N-protected indoles. The reaction proceeds smoothly with a broad substrate scope, offering moderate to excellent yields. researchgate.net

Table 1: Regioselective C5 Nitration of N-Protected Indolines with Ferric Nitrate

| Entry | N-Protecting Group | Substrate | Product | Yield (%) |

| 1 | Acetyl | 1-Acetylindoline | 1-Acetyl-5-nitroindoline | 92 |

| 2 | Tosyl | 1-Tosylindoline | 1-Tosyl-5-nitroindoline | 85 |

| 3 | Boc | 1-Boc-indoline | 1-Boc-5-nitroindoline | 88 |

This data is representative of the nitration of N-protected indolines, a key precursor step to the target indole structure.

N1-Sulfonylation Protocols for 5-Nitro-1H-Indole

A more direct and commonly employed method for the synthesis of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- involves the N1-sulfonylation of commercially available 5-nitro-1H-indole. This reaction is a standard procedure for the protection of the indole nitrogen and involves the treatment of 5-nitro-1H-indole with benzenesulfonyl chloride in the presence of a base.

The choice of base and solvent is crucial for the efficiency of the reaction. Strong bases such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that readily attacks the sulfonyl chloride.

Table 2: N1-Sulfonylation of 5-Nitro-1H-Indole

| Entry | Base | Solvent | Reaction Time | Yield (%) |

| 1 | KOH | DMF | Overnight | 46 (for alkylation) |

| 2 | NaH | THF | 2 h | Not specified |

| 3 | Et₃N | CH₂Cl₂ | 12 h | Not specified |

Note: The yield provided in Entry 1 is for a similar N-alkylation reaction and is included to provide a general indication of reactivity. d-nb.info Detailed yield data for the specific N-sulfonylation is not consistently reported in the surveyed literature.

Indirect Synthesis via Precursors and Post-Synthetic Modifications

Indirect synthetic routes involve the construction of the desired indole from acyclic precursors or the chemical transformation of other substituted indoles. These methods can offer advantages in terms of controlling regiochemistry and introducing a wider range of functional groups.

Functionalization of Pre-formed Indole Systems

This approach involves starting with an unsubstituted indole and sequentially introducing the required functional groups. For instance, N-protection of indole with a phenylsulfonyl group can be performed first, followed by regioselective nitration at the C5 position. The N-phenylsulfonyl group, being electron-withdrawing, directs electrophilic substitution to the benzene ring, with the C5 position being one of the potential sites for nitration. However, controlling the regioselectivity of nitration on the N-protected indole can be complex, often yielding a mixture of isomers.

Transformations of Related Nitroindoles and Phenylsulfonylindoles

The transformation of one isomer of a substituted indole into another is a less common but potentially useful strategy. This could theoretically involve the migration of a nitro group or a functional group interconversion cascade. For example, a different nitro-substituted indole could be subjected to conditions that promote rearrangement. However, literature describing the direct isomerization of other nitroindoles (e.g., 3-nitro or 6-nitroindoles) to the 5-nitro isomer is scarce, suggesting this is not a conventional synthetic approach.

A highly versatile and widely practiced indirect approach is the use of 5-nitro-1H-indole as a foundational building block for further derivatization. This commercially available starting material can be subjected to a variety of chemical transformations to introduce diverse functionalities at different positions of the indole ring system.

For the synthesis of derivatives of 1H-Indole, 5-nitro-1-(phenylsulfonyl)-, the primary modification is the aforementioned N1-sulfonylation. Following this, further functionalization can be pursued. For example, the Vilsmeier-Haack reaction on N-alkylated 5-nitroindoles has been shown to introduce a formyl group at the C3 position in good yields. d-nb.info This C3-formyl group can then serve as a handle for a wide array of subsequent chemical modifications, such as reductive amination, to generate a library of diverse 5-nitroindole derivatives.

Table 3: Vilsmeier-Haack Reaction on a 5-Nitroindole Derivative

| Substrate | Reagents | Product | Yield (%) |

| 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | POCl₃, DMF | 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole-3-carbaldehyde | 56 |

This demonstrates the utility of 5-nitroindole as a platform for creating more complex molecules while retaining the core 5-nitro-1-(substituted)-indole scaffold.

Advanced Catalytic Methods and One-Pot Reaction Sequences

Advanced synthetic strategies, including transition metal-catalyzed reactions and multi-component sequences, provide powerful and efficient pathways to construct complex derivatives of 1H-Indole, 5-nitro-1-(phenylsulfonyl)-. These methods often allow for the formation of multiple bonds in a single operation, enhancing molecular complexity with high atom economy.

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of indole scaffolds. rsc.orgmdpi.com Catalysts based on palladium, copper, gold, and other metals enable a wide range of transformations, including cross-coupling and cyclization reactions that can be applied to build the core indole structure or modify it. mdpi.comresearchgate.net

One prominent strategy involves the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov This method can be employed in a one-pot sequence to construct substituted 1-(phenylsulfonyl)indoles. For instance, an appropriately substituted N-(2-iodophenyl)benzenesulfonamide can react with an alkyne like propargyl alcohol under Sonogashira conditions to yield the corresponding 1-(phenylsulfonyl)indole (B187392) derivative through a tandem coupling and cyclization process. nih.gov Similarly, the Heck coupling reaction, catalyzed by palladium, can be used to introduce vinyl substituents onto the indole core, which can then be further manipulated. researchgate.net These methods are highly valued for their ability to form carbon-carbon bonds under relatively mild conditions.

| Reaction Type | Catalyst System | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Palladium/Copper | Reaction of an N-(2-iodophenyl)sulfonamide with a terminal alkyne | Substituted 1-(phenylsulfonyl)indoles | nih.gov |

| Heck Coupling | Palladium | Coupling of a halogenated indole with an alkene | Vinyl-substituted 1-(phenylsulfonyl)indoles | researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. nih.govnih.gov Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step, without the need for isolating intermediates. rsc.org

For indole synthesis, these strategies can rapidly build complex polycyclic structures. A notable example is the nickel-catalyzed carbonylative cascade reaction. This process can utilize 2-nitroalkynes and aryl iodides to construct N-benzoyl indoles, which are structurally related to N-phenylsulfonyl indoles. rsc.org The reaction proceeds through a sequence of carbonylation, cyclization, and rearrangement steps to efficiently yield the complex indole scaffold. rsc.org

While specific MCRs for the direct synthesis of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- are not extensively detailed, established MCRs like the Ugi or Passerini reactions can be conceptually applied to indole-containing substrates to append complex side chains, demonstrating the modularity of these approaches. nih.govbeilstein-journals.org These methods are prized for their operational simplicity and their ability to quickly generate libraries of complex molecules from simple precursors.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Cascade Reaction | A sequence of reactions occurs sequentially in one pot. | Nickel-catalyzed carbonylative cyclization of 2-nitroalkynes to form N-acyl indoles. | rsc.org |

| Multi-Component Reaction (MCR) | Three or more reactants combine in a single step. | Ugi-azide reaction of indoles with isocyanides, aldehydes, and TMSN3 to create complex side chains. | nih.gov |

Reactivity and Mechanistic Investigations of 1h Indole, 5 Nitro 1 Phenylsulfonyl

Electronic and Steric Influence of the Phenylsulfonyl Group on Indole (B1671886) Reactivity

The phenylsulfonyl group attached to the indole nitrogen is a pivotal functional group that modulates the reactivity of the entire heterocyclic system. Its strong electron-withdrawing nature and steric bulk dictate its roles as a protecting group, an activating group, and a leaving group in various chemical reactions.

The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, a crucial function in indole chemistry due to the instability of the N-H bond under many reaction conditions, particularly acidic ones. mdpi.org This protection allows for controlled functionalization at other positions of the indole nucleus, such as regioselective C-2 lithiation and subsequent reactions with electrophiles. researchgate.net The stability of the N-sulfonyl bond prevents unwanted side reactions at the nitrogen atom during multi-step syntheses.

Cleavage of the N-phenylsulfonyl group to regenerate the N-H indole is typically achieved under reductive or basic conditions. Mild alkaline hydrolysis can effectively remove the group, providing the corresponding N-unsubstituted indoles in good yields. researchgate.net Another common method for reductive desulfonylation involves using reagents like Raney nickel. researchgate.net The choice of deprotection strategy is critical to ensure the preservation of other functional groups within the molecule. For instance, the 2-phenylsulfonylethyl group, a related protecting group, is readily removed by treatment with a base. researchgate.net

Table 1: Common Cleavage Conditions for N-Phenylsulfonyl Protecting Group

| Reagent(s) | Condition Type | Reference |

|---|---|---|

| Mild Alkaline Hydrolysis | Basic | researchgate.net |

| Raney Nickel | Reductive | researchgate.net |

| Magnesium in Methanol | Reductive | rsc.org |

| Sodium Amalgam | Reductive | rsc.org |

| Lithium Aluminum Hydride | Reductive | rsc.org |

The phenylsulfonyl group is a powerful electron-withdrawing group (EWG). nih.gov When attached to the indole nitrogen, it significantly reduces the electron density of the pyrrole (B145914) ring. This effect is compounded by the presence of the 5-nitro group, another strong EWG, making the 1H-Indole, 5-nitro-1-(phenylsulfonyl)- molecule highly electron-deficient. ontosight.ai

This electronic activation is crucial as it reverses the typical reactivity of the indole nucleus. While unsubstituted indoles are prone to electrophilic attack, particularly at C-3, the electron-deficient nature of N-sulfonylated indoles facilitates nucleophilic addition reactions to the C2-C3 double bond. iupac.org The presence of an additional EWG, such as a nitro group at C-3 or C-5, further enhances this susceptibility to nucleophilic attack. iupac.orgresearchgate.net This activation enables a range of reactions that are otherwise inaccessible for the indole core, including 1,3-dipolar cycloadditions and Diels-Alder reactions. iupac.org

The phenylsulfonyl group, or more accurately the phenylsulfinate anion (PhSO₂⁻), can function as an effective leaving group in certain transformations. This is particularly evident in nucleophilic substitution reactions where a nucleophile attacks the indole ring.

In the conjugate addition of organometallic reagents, such as organocuprates or aryllithiums, to the activated indole system, the initial attack often occurs at the C-2 or C-3 position. researchgate.netdartmouth.edu This addition is followed by the elimination of the phenylsulfinate group, leading to the formation of a substituted indole product that is devoid of the N-sulfonyl group. researchgate.net For example, the addition of aryllithium compounds to 3-nitro-1-(phenylsulfonyl)indole proceeds via a Michael-type addition, creating a stabilized carbanion at C-3, which is followed by the prompt loss of phenylsulfinate to yield the 2-substituted-3-nitroindole. researchgate.net

Similarly, arenesulfonyl groups at the C-3 position can act as leaving groups to generate reactive alkylideneindolenine intermediates under basic conditions, which can then be trapped by various nucleophiles. rsc.orgrsc.org

Nucleophilic Reactions and Substitution Patterns

The electron-deficient character of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- makes it an excellent substrate for various nucleophilic reactions. These reactions allow for the introduction of diverse substituents onto the indole core, primarily at the C-2 and C-3 positions.

The presence of the N-phenylsulfonyl group directs the regioselective deprotonation (lithiation) of the indole ring. Treatment of N-phenylsulfonyl indoles with strong bases like lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi) typically results in the abstraction of the proton at the C-2 position, which is the most acidic proton on the indole nucleus under these conditions. researchgate.netnih.gov The resulting 2-lithio-1-(phenylsulfonyl)indole is a versatile intermediate that can be trapped with a wide array of electrophiles to introduce substituents specifically at the C-2 position. dartmouth.edunih.gov

While C-2 lithiation is predominant, the generation of 3-lithio-1-(phenylsulfonyl)indole has also been reported, allowing for functionalization at the C-3 position. acs.org The choice of base and reaction conditions can influence the site of metallation. The subsequent trapping of these organolithium intermediates provides a powerful method for constructing C-C and C-heteroatom bonds. rsc.orgresearchgate.net

Table 2: Examples of Electrophilic Trapping of Lithiated 1-(Phenylsulfonyl)indole (B187392)

| Lithiation Position | Electrophile | Product | Reference |

|---|---|---|---|

| C-2 | Dimethylformamide (DMF) | 1-(Phenylsulfonyl)indole-2-carbaldehyde | nih.gov |

| C-2 | Diphenyldisulfide | 1-Phenylsulfonyl-2-(phenylthio)-1H-indole | dartmouth.edu |

| C-2 | Methyl iodide | 2-Methyl-1-(phenylsulfonyl)indole | iupac.org |

| C-3 | Various Electrophiles | 3-Substituted-1-(phenylsulfonyl)indoles | acs.org |

The activated C2-C3 double bond of N-sulfonylated indoles is susceptible to conjugate or 1,4-addition of organometallic reagents. libretexts.org This reactivity provides a direct route to C-3 or C-2 substituted indoles.

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-addition reactions. masterorganicchemistry.commasterorganicchemistry.com The addition of lithium dialkylcuprates to 1,2-bis(phenylsulfonyl)indole results in the formation of 3-alkyl-2-(phenylsulfonyl)indoles, with the concurrent loss of the N-phenylsulfonyl group. iupac.orgdartmouth.edu

Harder nucleophiles, such as aryllithium reagents, also add to the activated indole system. Research on 3-nitro-1-(phenylsulfonyl)indole has shown that aryl- and hetaryllithium nucleophiles add in a Michael fashion to produce 2-substituted-3-nitroindoles after the elimination of phenylsulfinate. researchgate.net In some cases, depending on the nucleophile and reaction conditions, both the indole and the corresponding indoline (B122111) products can be formed. researchgate.net Grignard reagents have also been successfully employed in the conjugate addition to sulfonyl indoles, often catalyzed by copper salts. researchgate.net

Table 3: Addition of Organometallic Reagents to Activated Indoles

| Substrate | Organometallic Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Nitro-1-(phenylsulfonyl)indole | Hetaryllithiums/Aryllithiums | 2-Substituted-3-nitroindoles | researchgate.net |

| 1,2-Bis(phenylsulfonyl)-1H-indole | Organocuprates | 3-Substituted 2-(phenylsulfonyl)-1H-indoles | dartmouth.edu |

| Arenesulfonyl indoles | Grignard Reagents | 3-Substituted indoles | rsc.orgresearchgate.net |

Mechanisms of Nucleophilic Substitution and Addition-Elimination Reactions

The electron-deficient nature of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- makes the indole ring susceptible to nucleophilic attack. Unlike typical nucleophilic aromatic substitution (SNAr) which often requires a leaving group at the position of attack, reactions on this indole system can proceed via an addition-elimination mechanism, particularly at the C2 and C3 positions of the pyrrole ring.

The general mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination process where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group restores the aromaticity. For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups, a condition met by the 5-nitro and 1-phenylsulfonyl substituents in the title compound. libretexts.org These groups stabilize the negative charge of the intermediate complex, lowering the activation energy for the initial nucleophilic attack. libretexts.orgnih.gov

A closely related process is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom. This reaction involves the addition of a nucleophile (typically a carbanion bearing a leaving group) to an electron-deficient aromatic ring, followed by a base-induced β-elimination to restore aromaticity. nih.gov

Table 1: Mechanistic Overview of Nucleophilic Reactions on Electron-Deficient Indoles

| Reaction Type | Key Features | Intermediate | Role of Substituents |

|---|---|---|---|

| SNAr | Requires a leaving group (e.g., halide) at the site of attack. | Meisenheimer Complex | Electron-withdrawing groups (EWG) stabilize the anionic intermediate. |

| VNS | Formal substitution of a hydrogen atom; nucleophile has a leaving group. | Meisenheimer-type adduct | EWGs are required to activate the ring for initial nucleophilic addition. |

| Addition-Elimination | Nucleophilic addition to the C2=C3 bond followed by elimination. | Stabilized carbanion | The N-sulfonyl group activates the double bond and can act as a leaving group. |

Cycloaddition Chemistry

The reduced electron density of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- makes its C2=C3 double bond an effective participant in cycloaddition reactions, where it typically acts as the electron-deficient partner (dipolarophile or dienophile).

1,3-Dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process involving 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile. chesci.com In the context of 1H-Indole, 5-nitro-1-(phenylsulfonyl)-, the electron-poor C2=C3 bond is an excellent dipolarophile for reactions with electron-rich 1,3-dipoles.

Research has shown that electron-deficient 3-nitroindoles are effective substrates in 1,3-dipolar cycloaddition reactions with dipoles such as azomethine ylides and mesoionic münchnones (1,3-oxazolium-5-olates). researchgate.net The strong electron-withdrawing capacity of the nitro and N-sulfonyl groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the indole's C2=C3 π-system. This creates a favorable frontier molecular orbital interaction (HOMOdipole-LUMOdipolarophile), accelerating the reaction. chesci.com This reactivity provides a direct route to complex polycyclic indole derivatives.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org While typical indoles are electron-rich and participate in inverse-electron-demand Diels-Alder reactions, the presence of electron-withdrawing groups allows them to function as dienophiles in normal-electron-demand reactions. nih.gov

For an indole to act as a dienophile, its C2=C3 double bond must react with a conjugated diene. This reactivity is significantly enhanced by the presence of electron-withdrawing groups. nih.gov Studies on related systems, such as nitroquinolines, have demonstrated their dienophilic character in polar Diels-Alder reactions, where the nitro group activates the ring system for cycloaddition with electron-rich dienes. sciforum.net By analogy, the C2=C3 bond of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is expected to be a reactive dienophile. The reaction would proceed with an electron-rich diene, leading to the formation of tetrahydrocarbazole derivatives after a potential aromatization step.

Regioselective Functionalization of the Indole Ring System

The electronic properties of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- govern the regioselectivity of its functionalization, often leading to reaction patterns that are inverted compared to standard indole chemistry.

The C3 position is the most nucleophilic site in an unsubstituted indole. However, the strong electron-withdrawing N-phenylsulfonyl group significantly increases the acidity of the C2-proton. This allows for regioselective deprotonation at the C2 position using a strong base, followed by quenching with an electrophile.

Furthermore, the electron-deficient nature of the indole system can direct nucleophiles to the C2 position. As previously mentioned, studies on 3-nitro-1-(phenylsulfonyl)indole have shown that organolithium reagents add preferentially to the C2 position in a Michael-type reaction. researchgate.net This C2-adduct is an intermediate that, upon elimination of the N-sulfonyl group, yields a C2-substituted indole. This umpolung (reactivity reversal) provides a powerful method for introducing substituents at a position that is typically less reactive towards nucleophiles.

Table 2: C2-Functionalization of Electron-Deficient N-Sulfonylindoles

| Reagent | Reaction Type | Outcome |

|---|---|---|

| 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E+) | Deprotonation-Alkylation | C2-Substituted Indole |

The C3 position of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is strongly deactivated towards electrophilic attack due to the adjacent electron-withdrawing N-sulfonyl group and the remote 5-nitro group. Therefore, classical electrophilic substitution at C3 is highly unfavorable.

Functionalization at this position requires alternative strategies. One such approach involves the concept of "umpolung," where the normal nucleophilic character of the C3 position is reversed. Under strongly acidic conditions, it is possible to protonate the indole at the C2 position, generating an indoleninium cation with significant electrophilic character at C3. nih.gov This electrophilic intermediate can then be trapped by a suitable nucleophile, leading to C3-functionalized indoline products. While this approach has been demonstrated for unbiased indoles, its applicability to a highly deactivated system like 1H-Indole, 5-nitro-1-(phenylsulfonyl)- would depend on the specific reaction conditions. nih.gov The development of methods for the direct C3-functionalization of such electron-poor indoles remains a significant challenge in synthetic chemistry. rsc.orgrsc.org

Functionalization at the C5 Position and its Derivatives

The presence of a nitro group at the C5 position of the 1H-Indole, 5-nitro-1-(phenylsulfonyl)- scaffold offers a valuable synthetic handle for a variety of functional group transformations. The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, but it opens up avenues for nucleophilic substitution and reduction, leading to a diverse range of derivatives. Research in this area has primarily focused on the reduction of the nitro group to form the corresponding amine, which then serves as a versatile intermediate for further derivatization.

Reduction of the C5-Nitro Group

The most fundamental transformation at the C5 position is the reduction of the nitro group to an amino group, yielding 5-amino-1-(phenylsulfonyl)-1H-indole. This reaction is a crucial step as the resulting amino group is significantly more versatile for subsequent chemical modifications. A common and highly effective method for this transformation is catalytic hydrogenation. While specific literature on the reduction of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is not abundant, analogous reductions of similar nitroindole systems are well-documented. For instance, the reduction of 4-nitro-1-(triisopropylsilyl)-1H-indole to 1-(triisopropylsilyl)-1H-indol-4-amine has been successfully achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. acs.org The phenylsulfonyl protecting group is generally stable under these conditions, making this a clean and efficient method.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 4-Nitro-1-(triisopropylsilyl)-1H-indole | 10% Pd/C, H₂ (1 atm), Ethanol | 1-(Triisopropylsilyl)-1H-indol-4-amine | Not specified | acs.org |

This table presents data from an analogous reaction to illustrate the feasibility of the reduction.

The resulting 5-amino-1-(phenylsulfonyl)-1H-indole is a key intermediate for the synthesis of a variety of derivatives. The amino group can undergo a range of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities at the C5 position.

Derivatives of 5-Amino-1-(phenylsulfonyl)-1H-indole

The synthetic utility of 5-amino-1-(phenylsulfonyl)-1H-indole lies in its ability to be converted into a wide array of derivatives through established aromatic amine chemistry.

Diazotization and Sandmeyer-Type Reactions

The amino group at the C5 position can be converted to a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents. Treatment of the 5-aminoindole (B14826) with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) would yield the corresponding diazonium salt. This intermediate can then undergo Sandmeyer or related reactions to introduce halogens (chloro, bromo, iodo), a cyano group, or a hydroxyl group. The Sandmeyer reaction, which utilizes copper(I) salts, is a classic and reliable method for the conversion of aryl diazonium salts. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| Aryl Amine | 1. NaNO₂, aq. HBr; 2. CuBr | Aryl Bromide | nih.gov |

| Aryl Amine | 1. NaNO₂, aq. HCl; 2. CuCl | Aryl Chloride | nih.gov |

| Aryl Amine | 1. NaNO₂, aq. H₂SO₄; 2. KI | Aryl Iodide | nih.gov |

| Aryl Amine | 1. NaNO₂, aq. HBF₄; 2. Heat | Aryl Fluoride (Schiemann reaction) | nih.gov |

| Aryl Amine | 1. NaNO₂, aq. H₂SO₄; 2. CuCN | Aryl Cyanide | nih.gov |

This table provides a general overview of Sandmeyer and related reactions applicable to the C5-aminoindole derivative.

Acylation Reactions

The amino group of 5-amino-1-(phenylsulfonyl)-1H-indole can be readily acylated to form the corresponding amides. This can be achieved by reacting the amine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This reaction is useful for introducing a variety of acyl groups, which can modify the electronic and steric properties of the molecule. The formation of N-acyl derivatives is a common strategy in medicinal chemistry to alter the pharmacological profile of a compound. nih.gov

| Amine | Acylating Agent | Conditions | Product | Reference |

| Primary/Secondary Amine | Acyl Chloride | Base (e.g., pyridine, triethylamine) | N-Acyl Amine | nih.gov |

| Primary/Secondary Amine | Acid Anhydride | Base (e.g., pyridine, triethylamine) | N-Acyl Amine | nih.gov |

This table outlines general conditions for the acylation of amino groups.

The functionalization at the C5 position of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- significantly expands the chemical space accessible from this starting material. The reduction of the nitro group to an amine is a gateway to a multitude of derivatives, enabling the synthesis of compounds with tailored properties for various applications.

Computational and Theoretical Studies on 1h Indole, 5 Nitro 1 Phenylsulfonyl and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov For derivatives of 1H-Indole, 5-nitro-1-(phenylsulfonyl)-, DFT is employed to determine electronic energy, optimize molecular structures, and calculate various properties. nih.gov The presence of the electron-withdrawing nitro (-NO₂) group and the phenylsulfonyl (-SO₂Ph) group significantly influences the electronic distribution within the indole (B1671886) ring system.

DFT calculations can generate electrostatic potential surface (EPS) maps, which illustrate the charge distribution across a molecule. qu.edu.qa In these maps, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. qu.edu.qa For nitro-substituted aromatic compounds, high electron density is often localized on the oxygen atoms of the nitro group. qu.edu.qa The sulfonyl group's oxygen atoms also contribute to regions of negative potential, while the hydrogen atoms of the aromatic rings are generally areas of positive potential. bhu.ac.in This charge separation is crucial for understanding intermolecular interactions and potential reaction sites. qu.edu.qa

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and kinetic stability of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.org The HOMO is the orbital most capable of donating electrons, while the LUMO is the most capable of accepting electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.govnih.gov This indicates that charge transfer can readily occur within the molecule. nih.gov Computational studies on related nitro-containing heterocyclic compounds have shown that the HOMO-LUMO gap is a reliable indicator of stability. nih.gov The distribution of the HOMO and LUMO across the molecular structure helps identify the most probable sites for nucleophilic and electrophilic reactions, respectively.

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests stronger electron-donating capability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests stronger electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov |

Structural and Conformational Analysis through Computational Modeling

Computational modeling is instrumental in determining the three-dimensional structure and conformational preferences of molecules, which are crucial for their chemical behavior.

The molecular geometry of 1-(phenylsulfonyl)indole (B187392) derivatives has been extensively studied using single-crystal X-ray crystallography and computational methods. A defining structural feature of this class of compounds is the relative orientation of the indole ring system and the phenyl ring of the phenylsulfonyl group. nih.gov

Studies on various analogues consistently show that these two ring systems are nearly orthogonal to each other. nih.gov The dihedral angle—the angle between the mean plane of the indole system and the mean plane of the phenyl ring—is typically found to be between 73° and 89°. nih.govdoaj.org For example, in 3-nitro-1-(phenylsulfonyl)-1H-indole, this angle is 83.9°. researchgate.net This orthogonal arrangement minimizes steric hindrance between the two bulky groups. The geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. nih.gov

| Compound | Dihedral Angle Between Indole and Phenylsulfonyl Rings | Reference |

|---|---|---|

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24° | nih.gov |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40° | nih.gov |

| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 73.35° | nih.gov |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 87.68° | nih.gov |

| 3-Cyano-1-(phenylsulfonyl)indole | 85.4° | doaj.org |

| 2-Cyano-1-(phenylsulfonyl)indole | 87.2° | doaj.org |

| 2,3-Dicyano-1-(phenylsulfonyl)indole | 75.1° | doaj.org |

| 3-Nitro-1-(phenylsulfonyl)-1H-indole | 83.9° | researchgate.net |

Computational simulations have become essential for understanding and predicting chemical reactivity and reaction mechanisms. chemrxiv.org By integrating data from electronic structure calculations and frontier molecular orbital analysis, a detailed picture of a molecule's potential reactivity can be constructed.

For 1H-Indole, 5-nitro-1-(phenylsulfonyl)-, the molecular electrostatic potential (MEP) map can identify the regions most susceptible to chemical attack. The electron-rich areas around the oxygen atoms of the nitro and sulfonyl groups are predicted to be sites for electrophilic interaction. qu.edu.qa Conversely, electron-deficient regions, such as hydrogen atoms on the aromatic rings, are potential sites for nucleophilic attack.

Furthermore, the HOMO-LUMO distributions provide specific insights. The regions of the molecule where the HOMO is concentrated are likely to be the source of electrons in a reaction with an electrophile. The areas where the LUMO is localized indicate the likely sites for accepting electrons from a nucleophile. wikipedia.org By analyzing the energies and shapes of these frontier orbitals, chemists can make reasonable predictions about the outcomes of various chemical reactions, including cycloadditions and substitution reactions. nih.govwikipedia.org This theoretical framework is invaluable for designing new synthetic routes and discovering novel chemical transformations. chemrxiv.org

Synthetic Applications and Derivatization Strategies of 1h Indole, 5 Nitro 1 Phenylsulfonyl

Utilization as a Key Synthetic Intermediate

The strategic placement of the nitro and phenylsulfonyl groups renders the indole (B1671886) core susceptible to a variety of chemical transformations. This has established 1H-Indole, 5-nitro-1-(phenylsulfonyl)- and its isomers as crucial starting materials in the synthesis of elaborate organic molecules and fused heterocyclic systems.

Precursor in Multistep Organic Syntheses for Complex Molecules

The utility of N-sulfonylated indoles as intermediates is well-documented in the synthesis of biologically active compounds, including alkaloids and their analogues. nih.gov The phenylsulfonyl group acts not only as a protecting group but also as an activating group, facilitating reactions that might be challenging with an unprotected indole. nih.gov While specific multistep syntheses starting directly from the 5-nitro isomer are detailed in specialized literature, the general strategy often involves leveraging the electron-deficient nature of the indole ring for nucleophilic additions or using the nitro group as a handle for further functionalization, such as reduction to an amine, which can then participate in cyclization or coupling reactions. uni-rostock.deworktribe.comresearchgate.net This approach is fundamental in building complex pharmaceutical precursors. nih.gov

Building Block for Fused Heterocyclic Systems (e.g., Pyrroloindoles, Carbazoles)

The construction of fused heterocyclic systems is a prominent application of nitro-substituted phenylsulfonyl indoles. These fused systems are core structures in many pharmacologically active molecules and functional materials. rsc.orgresearchgate.net

Pyrroloindoles: The synthesis of pyrroloindoles from nitroindole precursors is a well-established strategy. For instance, the reaction of 3-nitro-1-(phenylsulfonyl)indole with tosylmethyl isocyanide via a Barton-Zard pyrrole (B145914) synthesis leads to the formation of the pyrrolo[2,3-b]indole (B14758588) ring system. nih.gov This reaction proceeds through a proposed fragmentation-rearrangement sequence that is specifically favored by the phenylsulfonyl protecting group. nih.gov While this example uses the 3-nitro isomer, the underlying principle of using the activated indole structure to build an adjacent pyrrole ring is applicable to other isomers, including the 5-nitro derivative, to generate different substitution patterns on the final fused system. researchgate.net

Carbazoles: Carbazoles, which feature a benzene (B151609) ring fused to the indole core, are another important class of heterocycles synthesized from indole derivatives. researchgate.net One common strategy involves a benzannulation reaction where a benzene ring is appended to the five-membered ring of an indole. researchgate.net Diels-Alder cycloaddition reactions using electron-deficient 3-nitroindoles have been shown to be an effective method for constructing the carbazole (B46965) framework. researchgate.net The 1-(phenylsulfonyl) group plays a crucial role in these transformations, influencing the regioselectivity and yield of the cyclization. Various methods, including transition-metal-catalyzed C-H functionalization and metal-free cyclizations, have been developed to synthesize diversely substituted carbazoles from indole templates. rsc.orgorganic-chemistry.orgbeilstein-archives.orgnih.gov

Design and Synthesis of Novel Chemical Analogues

The modification of the 1H-Indole, 5-nitro-1-(phenylsulfonyl)- scaffold is a key strategy for developing new chemical entities with tailored properties. Derivatization can be targeted at three main locations: the phenylsulfonyl moiety, the nitro group, and the indole ring itself.

Modifications to the Phenylsulfonyl Moiety

Altering the substituents on the phenyl ring of the phenylsulfonyl group can modulate the electronic and steric properties of the entire molecule. This can influence the reactivity of the indole ring and the biological activity of the final products. For example, introducing halogen atoms like bromine onto the phenylsulfonyl group or other parts of the molecule can enhance properties such as in vitro blood-brain barrier permeability. nih.gov The synthesis of such analogues typically involves using a substituted benzenesulfonyl chloride during the initial protection of the 5-nitroindole (B16589) nitrogen. ontosight.ai

| Modification | Synthetic Approach | Potential Impact |

| Introduction of substituents (e.g., halogens, alkyls) onto the phenyl ring | Use of appropriately substituted phenylsulfonyl chlorides for the N-sulfonylation of 5-nitroindole. | Alters electronic properties, steric hindrance, and lipophilicity; can influence reaction outcomes and biological interactions. nih.gov |

| Replacement of phenyl with other aryl or alkyl groups | Use of different arylsulfonyl or alkylsulfonyl chlorides. | Modifies the activating/protecting nature of the sulfonyl group. |

Alterations at the Nitro Group Position

The position of the nitro group on the indole ring is a critical determinant of the molecule's reactivity and its utility in synthesis. While the focus compound is the 5-nitro isomer, synthetic strategies often explore other isomers to access different reaction pathways and final products.

Positional Isomerism : The nitration of 1-(phenylsulfonyl)indole (B187392) can yield different isomers depending on the reaction conditions. For example, nitration with acetyl nitrate (B79036) at low temperatures (-70°C) predominantly yields 3-nitro-1-(phenylsulfonyl)indole, whereas at higher temperatures, the 6-nitro isomer can form as a minor product. researchgate.net This regioselectivity allows for the synthesis of specific nitroindole isomers for use as distinct building blocks.

Functional Group Transformation : The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which dramatically changes the electronic nature of the indole ring from electron-poor to electron-rich. uni-rostock.de This amino group can then be used for a wide range of subsequent reactions, such as diazotization, acylation, or as a nucleophile in cyclization reactions. The nitro group can also be involved in radical reactions or act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions. uni-rostock.demagritek.comrsc.org

| Alteration | Description | Synthetic Utility |

| Isomeric Variation | Synthesis of 3-nitro, 4-nitro, 6-nitro, or 7-nitro-1-(phenylsulfonyl)indole. | Provides access to different regioisomers of complex fused heterocycles and other derivatives. researchgate.net |

| Reduction to Amine | Conversion of the -NO₂ group to an -NH₂ group, typically via catalytic hydrogenation (e.g., Pd/C). nih.gov | The resulting aminoindole is a key intermediate for synthesizing compounds where an electron-donating group is required. |

| Nucleophilic Aromatic Substitution | Displacement of the nitro group by a strong nucleophile. | Allows for direct introduction of various functional groups at the nitro position. uni-rostock.de |

Systematic Substitution on the Indole Ring System

Introducing additional substituents onto the benzene portion of the indole nucleus provides another avenue for creating diverse chemical analogues. These substitutions can be installed either before or after the formation of the indole ring.

One common approach is to start with an already substituted aniline (B41778) or nitrotoluene. For example, the Leimgruber-Batcho indole synthesis allows for the construction of indoles from 2-methylnitrobenzenes, providing a route to introduce substituents at the 4, 6, and 7-positions of the indole ring. orgsyn.org Following indole formation, nitration, and N-sulfonylation, a variety of substituted 1H-Indole, 5-nitro-1-(phenylsulfonyl)- derivatives can be prepared.

Furthermore, electrophilic aromatic substitution reactions can be performed on the 1-(phenylsulfonyl)indole core, although the presence of the deactivating nitro group will direct incoming electrophiles to specific positions and may require forcing conditions. Halogenation is a common modification, leading to compounds like 5-chloro-3-nitro-1-(phenylsulfonyl)indole, which has been used in the synthesis of pyrrolo[3,4-b]indoles. researchgate.net

| Substitution Position | Synthetic Method | Example Precursor/Reagent |

| Position 4, 6, 7 | Leimgruber-Batcho or Fischer indole synthesis from a substituted precursor. | Substituted 2-methylnitrobenzenes. orgsyn.org |

| Position 3 | Direct electrophilic substitution (e.g., nitration, halogenation) on 1-(phenylsulfonyl)indole. | Acetyl nitrate, N-halosuccinimides. researchgate.netresearchgate.net |

| Position 2 | Lithiation followed by quenching with an electrophile. | n-Butyllithium, then an electrophile. nih.gov |

Q & A

Basic Question: What are the recommended synthetic routes for preparing 5-nitro-1-(phenylsulfonyl)-1H-indole, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via sulfonation of nitro-substituted indoles using chlorosulfonic acid in acetonitrile. Key steps include:

- Protection of the indole nitrogen with a phenylsulfonyl group to enhance stability under acidic conditions .

- Controlled sulfonation at low temperatures (0–5°C) to prevent over-sulfonation or decomposition.

- Purification via column chromatography using a hexane/ethyl acetate gradient.

To optimize efficiency: - Monitor reaction progress with thin-layer chromatography (TLC) at 30-minute intervals.

- Adjust stoichiometry (e.g., 1.2 equivalents of chlorosulfonic acid) to minimize side products.

- Use anhydrous acetonitrile to avoid hydrolysis .

Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies nitro and sulfonyl group positions via deshielding effects (e.g., aromatic protons near nitro groups appear at δ 8.2–8.5 ppm) .

- 13C NMR confirms sulfonation by detecting the sulfonyl carbon at δ ~115 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 331.04) .

- X-ray Crystallography: Resolves structural ambiguities (e.g., dihedral angles between the indole core and sulfonyl group) .

Basic Question: What safety protocols are essential when handling 5-nitro-1-(phenylsulfonyl)-1H-indole in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use a fume hood for synthesis and purification steps due to potential release of sulfonic acid vapors .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

- Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Question: How can mechanistic studies elucidate the sulfonation pathway of this compound?

Methodological Answer:

- Isotopic Labeling: Use deuterated acetonitrile (CD3CN) to track solvent participation in the transition state via 2H NMR .

- Kinetic Studies: Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation (e.g., sulfonic acid adducts at λmax 320 nm).

- Computational Modeling: Apply density functional theory (DFT) to map energy profiles for sulfonation at C-5 vs. C-7 positions, identifying the thermodynamically favored pathway .

Advanced Question: How can researchers resolve contradictions between spectroscopic data and predicted structural models?

Methodological Answer:

- Cross-Validation: Compare experimental 1H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .

- Single-Crystal X-ray Diffraction: Resolve ambiguities in substituent orientation (e.g., nitro group planarity relative to the indole ring) .

- Variable-Temperature NMR: Detect dynamic effects (e.g., ring puckering) that may obscure resonance splitting at room temperature .

Advanced Question: What strategies improve yield and selectivity in multi-step syntheses involving this compound?

Methodological Answer:

- Protecting Group Strategy: Use the phenylsulfonyl group to block undesired electrophilic substitution at the indole nitrogen during nitration .

- Catalytic Optimization: Screen Lewis acids (e.g., ZnCl2 vs. FeCl3) to enhance regioselectivity in nitration steps.

- Solvent Effects: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproduct formation during sulfonation .

- In-line Analytics: Implement LC-MS for real-time monitoring of intermediates, enabling rapid adjustment of reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.